molecular formula C11H11ClFN3S B1413749 {[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride CAS No. 1078634-39-5

{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride

Cat. No. B1413749
CAS RN: 1078634-39-5
M. Wt: 271.74 g/mol
InChI Key: ZNFKTGPQQDCYCH-XHIXCECLSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an amino group, a prop-2-yn-1-ylsulfanyl group, a methylidene group, a 4-fluorophenyl group, and another methylidene group .

Scientific Research Applications

Synthesis and Characterization

  • In a study by Kurt et al. (2020), a Schiff base ligand similar in structure was synthesized for potential drug applications. The ligand and its metal complexes demonstrated DNA binding activity, suggesting their suitability as drug candidates (Kurt et al., 2020).

Pharmacological Applications

  • A Mannich reaction involving a similar compound showed promise in synthesizing anti-inflammatory and analgesic agents, indicating potential therapeutic applications (Sujith et al., 2009).

Drug Delivery Systems

  • Zhang et al. (2012) utilized a related compound in the synthesis of biodegradable polymers. These polymers exhibited excellent cell penetration and gene delivery properties, making them promising for drug delivery applications (Zhang et al., 2012).

Molecular Docking and Structural Studies

  • Studies by Vanasundari et al. (2018) on structurally similar compounds involved molecular docking, highlighting their potential in inhibiting growth factors and having pharmacological importance (Vanasundari et al., 2018).

Material Science Applications

  • The amino-substituted polyethersulfone synthesized by Yi et al. (2012) using a related compound indicates the potential of such compounds in modifying materials for improved properties, such as hydrophilicity in membranes (Yi et al., 2012).

Antibacterial and Antifungal Activities

  • Compounds synthesized by Amnerkar et al. (2015), which are structurally related, showed significant antimicrobial activities, suggesting their potential use in addressing bacterial and fungal infections (Amnerkar et al., 2015).

properties

IUPAC Name

prop-2-ynyl N'-[(E)-(4-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3S.ClH/c1-2-7-16-11(13)15-14-8-9-3-5-10(12)6-4-9;/h1,3-6,8H,7H2,(H2,13,15);1H/b14-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFKTGPQQDCYCH-XHIXCECLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC(=NN=CC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCS/C(=N/N=C/C1=CC=C(C=C1)F)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride
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{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride
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{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride
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{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride
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{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride
Reactant of Route 6
{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride

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